3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4/c1-31-18-10-7-15(8-11-18)14-28-23(29)19-12-9-17(13-20(19)25-24(28)30)22-26-21(27-32-22)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWJVLMHPJAPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxybenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties and potential as an antimicrobial agent.

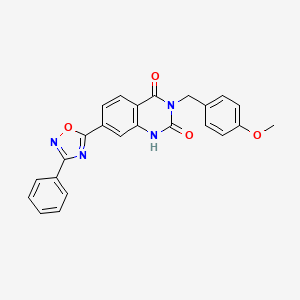

Chemical Structure

The compound consists of a quinazoline core substituted with a methoxybenzyl group and an oxadiazole moiety. Its structure can be represented as follows:

Anticancer Activity

Recent studies have evaluated the anticancer activity of various quinazoline derivatives, including the target compound. The following table summarizes the in vitro cytotoxicity results against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HePG2 (liver cancer) | 29.47 |

| MCF-7 (breast cancer) | 45.20 | |

| PC3 (prostate cancer) | 53.10 | |

| HCT-116 (colorectal cancer) | 27.05 |

These results indicate that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, particularly effective against colorectal carcinoma (HCT-116) with an IC50 value of 27.05 µM .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves inhibition of key enzymes such as topoisomerases and kinases. For instance, some studies have shown that quinazoline derivatives can inhibit Epidermal Growth Factor Receptor (EGFR), which is crucial for tumor growth and survival . The specific interactions of our compound with these targets warrant further investigation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

The compound demonstrated moderate antibacterial activity, particularly against Escherichia coli, indicating potential as an antimicrobial agent .

Case Studies

- Anticancer Studies : A study assessed the cytotoxicity of various quinazoline derivatives on human cancer cell lines. Compound 9 from this series showed significant activity against HCT116 and HePG2 cell lines with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Studies : Another research focused on the synthesis and evaluation of oxadiazole derivatives for their insecticidal properties also highlighted their potential as antimicrobial agents . This suggests that compounds with similar structures may share biological activities.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological properties:

- Antimicrobial Activity : Studies show that derivatives of quinazoline compounds can inhibit bacterial growth. For instance, certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .

Anticancer Properties

Quinazoline derivatives have been explored for their anticancer activities. The unique structural features allow for interaction with various cellular targets involved in cancer progression.

Anti-inflammatory Effects

Research indicates that compounds within this class may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory disease treatments.

Material Science

Due to their chemical stability and reactivity, these compounds are being investigated for applications in developing new materials such as polymers and coatings.

Case Study 1: Antibacterial Activity

A study published in PMC highlighted the synthesis of quinazoline derivatives as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The research evaluated their antimicrobial activities against various bacterial strains using the Agar well diffusion method. Notably, certain compounds exhibited inhibition zones surpassing standard drugs like ampicillin .

Case Study 2: Anticancer Activity

Another study focused on the design of quinazoline derivatives aimed at inhibiting cancer cell proliferation. The results indicated that specific modifications to the quinazoline structure enhanced its efficacy against various cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

- 3-(2-(2-(sec-Butyl)phenoxy)ethyl)quinazoline-2,4(1H,3H)-dione (): This analogue replaces the oxadiazole and methoxybenzyl groups with a phenoxyethyl chain and sec-butyl substituent. While both compounds share the quinazoline-dione core, the target compound’s oxadiazole moiety may confer stronger π-π stacking or hydrogen-bonding interactions compared to the phenoxy group, influencing target specificity (e.g., antiviral activity) .

Heterocyclic Derivatives with 1,2,4-Oxadiazole Substituents

- (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl Benzo[b][1,4]oxazine Acetates () :

These benzoxazine derivatives feature oxadiazole-linked ester groups rather than direct attachment to a quinazoline core. The target compound’s lack of an ester bridge may enhance metabolic stability compared to these analogues, which could undergo hydrolysis in vivo .

Compounds with Alternative Heterocyclic Cores

- Quinoxaline-Thiadiazole/Triazole Hybrids (): Quinoxaline derivatives with thiadiazole or triazole substituents exhibit distinct electronic profiles due to sulfur or additional nitrogen atoms.

- Triazole-Thione Derivatives () :

The triazole-thione core in 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione introduces a thione group, enabling metal chelation—a property absent in the target compound. However, both share methoxy-substituted aryl groups, suggesting comparable lipophilicity .

Combretastatin Analogues with Oxazolone Cores ()

These compounds incorporate a trimethoxyphenyl-substituted oxazol-5(4H)-one core.

Research Findings and Implications

- Biological Relevance : The quinazoline-dione core (as in ) is associated with antiviral activity, suggesting the target compound’s oxadiazole substituent could optimize interaction with viral enzymes .

- Physicochemical Properties : Compared to benzo[b][1,4]oxazines (), the target compound’s lack of ester groups may improve pharmacokinetics. Its methoxybenzyl group likely enhances membrane permeability relative to trimethoxyphenyl analogues () .

Q & A

Q. How to address conflicting literature reports on the optimal catalyst for quinazoline functionalization?

- Methodological Answer :

- Comparative Studies : Test Pd(OAc) vs. CuI in Ullmann-type couplings for aryl insertion. Track reaction progress with TLC.

- Kinetic Analysis : Use in situ IR or Raman spectroscopy to monitor intermediate formation. Pd catalysts may favor C-N bond formation over side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.